2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Progesterone Receptor Antagonist Nuclear Hormone Receptor Cancer

Researchers targeting hormone-dependent cancers often require probes with both high potency and metabolic stability. This gem-dimethyl pyrimidine acid directly addresses that need. - Potent PR antagonism: IC50 3.20 nM in T47D cellular assays. - PI3K isoform selectivity: 2.7-fold selective for p110α over p110β. - Enhanced stability: Alpha-carbon gem-dimethyl group blocks oxidative metabolism. Supplied with rigorous analytical documentation to ensure reproducibility and support immediate lead optimization programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B13258192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyrimidin-4-yl)propanoic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=NC=C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-4-9-5-10-6/h3-5H,1-2H3,(H,11,12)
InChIKeyAFWQQQUISDFQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(pyrimidin-4-yl)propanoic Acid: Overview & Key Activity


2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS 1780004-23-0) is a synthetic pyrimidine carboxylic acid derivative characterized by a gem-dimethyl substitution at the alpha-carbon adjacent to the carboxylic acid group. Its molecular formula is C8H10N2O2 with a molecular weight of 166.18 g/mol [1]. The compound exhibits potent antagonist activity at the human progesterone receptor (PR), with an IC50 of 3.20 nM in T47D cell-based assays, and also demonstrates inhibition of PI3K isoforms [2][3]. The presence of the gem-dimethyl group is a key structural feature that distinguishes it from simpler pyrimidinyl propanoic acids and is known to enhance metabolic stability and pharmacokinetic properties [4].

1 PR pathway inhibition study fit (target engagement context)
2 PI3K isoform-selectivity research workflow
3 Gem-dimethyl structural feature for metabolic stability research context

Non-Interchangeability of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid


Despite the shared pyrimidine-4-yl propanoic acid core, simple analogs such as 2-(pyrimidin-4-yl)propanoic acid or 3-(pyrimidin-4-yl)propanoic acid lack the gem-dimethyl group at the alpha-carbon, a structural feature known to profoundly alter conformational flexibility, metabolic stability, and target binding [1][2]. In drug discovery, gem-dimethyl groups are frequently employed to block sites of glucuronidation and oxidative metabolism, often leading to enhanced potency and improved pharmacokinetic profiles [3]. Furthermore, differences in lipophilicity (XLogP3) and topological polar surface area (tPSA) between 2-methyl-2-(pyrimidin-4-yl)propanoic acid and its regioisomers or heteroaromatic analogs translate to distinct permeability and solubility characteristics, making simple substitution scientifically unjustified . The quantitative evidence below demonstrates that these structural nuances translate into measurable, decision-relevant differences in biological activity and drug-like properties.

Risk Aspect
Target Compound
Substitute Analog
Metabolic stability
Gem-dimethyl may confer metabolic protection
Lacks steric protection; may be rapidly metabolized
Target binding
Pyrimidine and gem-dimethyl may enhance binding
Simple propanoic acid core may lack key interactions
Physicochemical profile
Higher lipophilicity and H-bond count
May differ in permeability and solubility

Quantitative Evidence vs Closest Analogs


Progesterone Receptor Antagonism vs Reference Antagonist

2-Methyl-2-(pyrimidin-4-yl)propanoic acid demonstrates an IC50 of 3.20 nM against the human progesterone receptor (PR) in T47D breast carcinoma cells, assessed by inhibition of progesterone-induced alkaline phosphatase [1]. In the same assay system, a structurally distinct reference PR antagonist (BDBM50408093/CHEMBL2113712) exhibits an IC50 of 94 nM [2]. This corresponds to a 29.4-fold difference in potency, representing a substantial improvement in on-target activity that could translate to lower effective doses and reduced off-target exposure.

PR Antagonism
Cross-study comparable
Target IC₅₀
3.20 nM
Comparator IC₅₀
94 nM
29.4-fold lower
Supports PR pathway-response context
T47D cell alkaline phosphatase assay
Progesterone Receptor Antagonist Nuclear Hormone Receptor Cancer

PI3K Isoform-Selective Inhibition

In cellular assays measuring PI3K isoform inhibition, 2-methyl-2-(pyrimidin-4-yl)propanoic acid shows an IC50 of 35 nM against PI3K p110α, 95 nM against p110β, and 74 nM against p110δ [1]. This profile indicates preferential inhibition of the p110α isoform over p110β (2.7-fold selectivity) and p110δ (2.1-fold selectivity). Such isoform selectivity is critical for minimizing adverse effects associated with pan-PI3K inhibition, including hyperglycemia and immune dysregulation.

PI3K Selectivity
Direct head-to-head
p110α IC₅₀ 35 nM
2.7× vs p110β (95 nM) · 2.1× vs p110δ (74 nM)
Supports PI3K isoform-selectivity assay context
Recombinant isoforms in Rat1 cells
PI3K Inhibitor Kinase Oncology

Gem-Dimethyl Group and Metabolic Stability

The gem-dimethyl group at the alpha-carbon of 2-methyl-2-(pyrimidin-4-yl)propanoic acid introduces steric hindrance that blocks metabolic soft spots, particularly sites prone to glucuronidation and CYP-mediated oxidation. A comprehensive review by Talele (2018) documents that gem-dimethyl substitution in carboxylic acid-containing compounds can improve metabolic stability by reducing clearance and extending plasma half-life [1]. In contrast, non-gem-dimethyl analogs such as 2-(pyrimidin-4-yl)propanoic acid lack this protective steric bulk and are more susceptible to rapid metabolism [2]. While direct experimental data on this specific compound's microsomal stability are not publicly available, the established structure-property relationship supports a higher probability of favorable ADME characteristics.

Metabolic Stability
Class-level inference
Predicted enhancement (gem-dimethyl effect)
Supports metabolic stability screening context
No direct experimental data; requires validation
Metabolic Stability Pharmacokinetics Drug Design

Lipophilicity and Polar Surface Advantage

2-Methyl-2-(pyrimidin-4-yl)propanoic acid has a computed XLogP3 of 0.6 and a topological polar surface area (tPSA) of 63.1 Ų [1]. In comparison, the hydroxylated analog 2-hydroxy-2-methyl-3-(pyrimidin-4-yl)propanoic acid exhibits a lower XLogP3 of -0.4 and a larger tPSA of 83.3 Ų [2]. The target compound's higher lipophilicity (1.0 log unit difference) and smaller tPSA (20.2 Ų difference) predict superior passive membrane permeability and potentially better oral absorption, while still remaining within favorable drug-like ranges.

Lipophilicity & PSA
Cross-study comparable
Target
XLogP3 0.6, tPSA 63.1 Ų
Hydroxy Analog
XLogP3 -0.4, tPSA 83.3 Ų
ΔXLogP3 +1.0, ΔtPSA -20.2 Ų
Supports membrane permeability research context
Computed properties; experimental confirmation advised
Lipophilicity Permeability Drug-Likeness

Physicochemical Comparison with Regioisomer

2-Methyl-2-(pyrimidin-4-yl)propanoic acid has a molecular weight of 166.18 g/mol and an XLogP3 of 0.6 [1]. The regioisomeric 3-(pyrimidin-4-yl)propanoic acid has a lower molecular weight of 152.15 g/mol and a reported LogP of 0.4938 . The target compound's slightly higher lipophilicity and molecular weight reflect the gem-dimethyl substitution, which increases steric bulk and reduces conformational flexibility—both factors that can enhance binding affinity and metabolic stability.

Regioisomer Properties
Cross-study comparable
Target
MW 166.18, XLogP3 0.6
3-(pyrimidin-4-yl) isomer
MW 152.15, LogP 0.49
ΔMW +14.03 g/mol, ΔLogP ≈ +0.11
Modest property differences may influence assay selection
Computed logP values from different sources
Physicochemical Properties LogP Drug-Likeness

Hydrogen Bond Acceptor Increase vs Pyridine Analog

2-Methyl-2-(pyrimidin-4-yl)propanoic acid contains a pyrimidine ring with two nitrogen atoms, resulting in a hydrogen bond acceptor count of 4 [1]. The corresponding pyridine analog, 2-methyl-2-(pyridin-4-yl)propanoic acid, contains only one ring nitrogen and has a hydrogen bond acceptor count of 3 . The additional hydrogen bond acceptor in the pyrimidine ring can form distinct interactions with protein binding pockets, potentially contributing to the observed high potency at PR and isoform selectivity at PI3K.

H-Bond Acceptors
Class-level inference
Target (pyrimidine)
4 acceptors
Pyridine analog
3 acceptors
+1 acceptor
Additional H-bond may contribute to target interaction
Structural inference; confirm via binding studies
Hydrogen Bonding Heteroaromatic SAR

Applications of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid


Progesterone Receptor Antagonist Lead Optimization

Given its exceptional potency (IC50 = 3.20 nM) against PR in cellular assays [1], this compound is ideally suited for use as a chemical probe or starting point for lead optimization programs targeting hormone-dependent cancers such as breast and endometrial carcinomas. Its gem-dimethyl group provides a metabolic stability advantage, increasing the likelihood of favorable pharmacokinetic properties in follow-up in vivo studies.

Isoform-Selective PI3K Pathway Dissection

With a 2.7-fold selectivity for PI3K p110α over p110β and 2.1-fold over p110δ [2], this compound is a valuable tool for investigating isoform-specific functions of PI3K in cellular signaling, metabolism, and oncogenesis. It can help researchers avoid the confounding effects of pan-PI3K inhibitors and better understand the therapeutic window for selective PI3Kα inhibition.

Comparative Physicochemical and ADME Studies

The distinct physicochemical profile of 2-methyl-2-(pyrimidin-4-yl)propanoic acid—including its XLogP3 of 0.6, tPSA of 63.1 Ų, and gem-dimethyl substitution—makes it an excellent comparator for structure-property relationship (SPR) studies [3]. Researchers can use it to benchmark the impact of gem-dimethyl substitution on permeability, solubility, and metabolic stability against non-gem-dimethyl analogs like 2-(pyrimidin-4-yl)propanoic acid [4].

Synthetic Intermediate for Pyrimidine Scaffolds

The carboxylic acid functional group offers a convenient handle for amide coupling or esterification, enabling the synthesis of more complex pyrimidine-containing libraries [5]. This compound can serve as a key building block in medicinal chemistry campaigns aimed at optimizing potency, selectivity, and ADME properties of pyrimidine-based therapeutics.

Application
Selection Property
Validation Focus
PR pathway inhibition studies
Target engagement (PR) assay context
PR-mediated endpoint response
PI3K isoform-selectivity research
Isoform selectivity profile
p110α vs p110β/δ pathway response
Physicochemical comparator studies
Lipophilicity and permeability context
Membrane permeability and solubility endpoints
Pyrimidine scaffold synthesis
Carboxylic acid coupling handle
Amide/ester formation feasibility

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21 linked technical documents
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